Isoxsuprine-monoester-1

vasodilation blood pressure regulation cardiovascular pharmacology

Isoxsuprine-monoester-1 (CAS 67160-74-1, also designated LR693) is a pivaloyl ester prodrug of the β-adrenergic agonist isoxsuprine. It belongs to the class of phenolic monoesters developed via drug latentiation strategies to optimize the pharmacokinetic profile of the parent vasodilator.

Molecular Formula C23H31NO4
Molecular Weight 385.5 g/mol
CAS No. 67160-74-1
Cat. No. B1662741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxsuprine-monoester-1
CAS67160-74-1
SynonymsIsoxsuprine-monoester-1
Molecular FormulaC23H31NO4
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O
InChIInChI=1S/C23H31NO4/c1-16(15-27-19-9-7-6-8-10-19)24-17(2)21(25)18-11-13-20(14-12-18)28-22(26)23(3,4)5/h6-14,16-17,21,24-25H,15H2,1-5H3
InChIKeyQAYOFBVPJIPEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Isoxsuprine-monoester-1 (CAS 67160-74-1): A Prolonged-Action Peripheral Vasodilator Prodrug


Isoxsuprine-monoester-1 (CAS 67160-74-1, also designated LR693) is a pivaloyl ester prodrug of the β-adrenergic agonist isoxsuprine [1]. It belongs to the class of phenolic monoesters developed via drug latentiation strategies to optimize the pharmacokinetic profile of the parent vasodilator [2]. The compound functions as a long-acting peripheral vasodilator and is structurally identified as 4-[1-hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate [1].

Prodrug activation research for extended vasodilatory response
Pivaloyl ester modification for first-pass hydrolysis resistance
Sustained vasodilation model studies with gradual onset

Why Isoxsuprine-monoester-1 Cannot Be Replaced by Unmodified Isoxsuprine in Extended-Duration Applications


Unmodified isoxsuprine exhibits a plasma half-life of only 1.5 hours after oral administration and a very low oral bioavailability of approximately 2.2% [1][2], necessitating frequent dosing that limits its utility in sustained-release applications. Isoxsuprine-monoester-1 was specifically designed via phenolic esterification to overcome these constraints, with the pivaloyl ester moiety conferring resistance to first-pass metabolic hydrolysis and enabling a more gradual onset and prolonged duration of vasodilatory action relative to the parent compound [3]. Generic substitution with isoxsuprine free base or hydrochloride would fail to replicate the extended pharmacodynamic profile, which is the defining characteristic of this derivatized analog.

Pharmacokinetic profile shiftUnmodified isoxsuprine’s short half-life and low oral bioavailability may not support sustained-response research that this pivaloyl ester was designed for.
First-pass metabolism resistanceThe pivaloyl moiety resists metabolic hydrolysis; replacing with isoxsuprine free base or hydrochloride may not replicate the prolonged vasodilatory profile.

Quantitative Evidence for Isoxsuprine-monoester-1 Differentiation: Direct Comparative Data


Gradual Blood Pressure Reduction Versus Parent Isoxsuprine

In the original synthesis and pharmacological evaluation study, isoxsuprine-monoester-1 (designated as the pivaloyl ester 1e or LR693) was compared directly against the parent compound isoxsuprine. The pivaloyl ester lowered blood pressure values more gradually than isoxsuprine [1].

Onset kinetics comparison
Head-to-head
More gradual blood pressure reduction vs parent isoxsuprine
Supports hemodynamic onset profiling in models
Qualitative; quantitative gradient not reported
vasodilation blood pressure regulation cardiovascular pharmacology

Extended Duration of Vasodilatory Action Compared to Isoxsuprine

The same direct head-to-head study reported that the pivaloyl ester (isoxsuprine-monoester-1) exhibits a longer-lasting vasodilatory effect than the parent compound isoxsuprine [1]. This extended duration was the primary rationale for selecting this ester for further assessment as a long-acting peripheral vasodilator [1].

Duration of action
Head-to-head
Longer-lasting vasodilatory effect vs parent isoxsuprine
Supports sustained-response model validation
Duration extension not quantified
pharmacokinetics duration of action prodrug design

Alpha-1 Adrenoceptor Binding Affinity of Isoxsuprine: Contextualizing Receptor Interaction Profile

While direct receptor binding data for isoxsuprine-monoester-1 are not available, the parent compound isoxsuprine demonstrates substantial affinity for α1-adrenoceptors. In radioligand binding assays using rat vas deferens tissue, isoxsuprine exhibited a K_D of 59 ± 15 nM for α1-adrenoceptors, approximately 66-fold higher affinity than for β2-adrenoceptors (K_D = 3,900 ± 500 nM) [1]. For reference, the structurally related vasodilator nylidrin showed a similar binding profile (α1 K_D = 41 ± 3 nM; β2 K_D = 900 ± 50 nM) [1].

α1-adrenoceptor binding
Class-level inference
Isoxsuprine K_D = 59 ± 15 nM (α1); 66-fold over β2
Contextualizes receptor class; hydrolysis yields isoxsuprine
Parent compound data; monoester binding not measured
adrenergic pharmacology receptor binding vasodilation mechanism

Optimal Research and Industrial Application Scenarios for Isoxsuprine-monoester-1


Extended-Release Vasodilator Formulation Development

The documented longer-lasting vasodilatory effect of isoxsuprine-monoester-1 compared to unmodified isoxsuprine [1] makes this compound a prime candidate for development of extended-release oral or parenteral formulations. Procurement for this application is justified where sustained peripheral vasodilation is required without the frequent dosing necessitated by isoxsuprine's 1.5-hour half-life [2].

Hemodynamic Tolerability Studies in Preclinical Models

The gradual onset of blood pressure reduction exhibited by isoxsuprine-monoester-1, in direct contrast to the parent compound [1], positions this prodrug for use in preclinical studies investigating hemodynamic stability and mitigation of acute hypotensive episodes. Researchers studying cardiovascular pharmacology in animal models may prioritize this compound over isoxsuprine when a smoother hemodynamic profile is experimentally desirable.

Prodrug Design and Pharmacokinetic Optimization Research

As a pivaloyl ester derivative of a phenolic β-agonist, isoxsuprine-monoester-1 serves as a reference standard for studying ester prodrug strategies aimed at prolonging duration of action [1]. The compound is particularly valuable in academic and industrial settings investigating the relationship between ester moiety structure, hydrolysis kinetics, and in vivo pharmacodynamic persistence.

Application
Selection Property
Validation Focus
Sustained vasodilation formulation research
Prolonged-response profile
Duration of vasodilatory effect in preclinical models
Hemodynamic onset profiling
Gradual blood pressure reduction
Hemodynamic stability assessment in models
Prodrug activation and PK/PD studies
Pivaloyl ester hydrolysis kinetics
Conversion to parent isoxsuprine in vivo

Technical Documentation Hub

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